molecular formula C8H9N3O2 B025989 4-Amino-2-ethoxy-6-hydroxynicotinonitrile CAS No. 102266-59-1

4-Amino-2-ethoxy-6-hydroxynicotinonitrile

Cat. No. B025989
M. Wt: 179.18 g/mol
InChI Key: OGEBABGCFCDYRS-UHFFFAOYSA-N
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Description

“4-Amino-2-ethoxy-6-hydroxynicotinonitrile” is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.17596 . It is also known by other names such as “3-Pyridinecarbonitrile,4-amino-2-ethoxy-1,6-dihydro-6-oxo-”, “ACMC-1C8OF”, “SCHEMBL1145693”, and "CTK0G7706" .


Molecular Structure Analysis

The InChI key for “4-Amino-2-ethoxy-6-hydroxynicotinonitrile” is OGEBABGCFCDYRS-UHFFFAOYSA-N . The canonical SMILES representation is CCOC1=C(C(=CC(=O)N1)N)C#N .

Scientific Research Applications

  • Anticancer Potential : A related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, demonstrates potential as an anticancer agent. This is attributed to its non-covalent interactions and molecular docking studies (Eşme, 2021).

  • Corrosion Inhibition : Nicotinonitriles, including compounds similar to 4-Amino-2-ethoxy-6-hydroxynicotinonitrile, are effective in inhibiting mild steel corrosion in hydrochloric acid. The maximum inhibition efficiency is achieved at 0.33 mM concentration (Singh et al., 2016).

  • Antibacterial and Antifungal Activities : Ortho-aminonitriles, which are structurally related to the compound , show promising antibacterial and antifungal activities (Rahman et al., 2003).

  • Chemical Instability Studies : Research on 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles, compounds similar to 4-Amino-2-ethoxy-6-hydroxynicotinonitrile, reveals high instability towards bases, leading to ring cleavage and isomerization to their corresponding nitriles (Kanō et al., 1958).

  • Diverse Chemical Syntheses : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, a compound related to 4-Amino-2-ethoxy-6-hydroxynicotinonitrile, can be converted into various other chemical structures, demonstrating its versatility in chemical syntheses (Harb et al., 1989).

properties

IUPAC Name

4-amino-2-ethoxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8-5(4-9)6(10)3-7(12)11-8/h3H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBABGCFCDYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=O)N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544020
Record name 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-ethoxy-6-hydroxynicotinonitrile

CAS RN

102266-59-1
Record name 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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